N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thienopyrimidine-based acetamide derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. The molecule features a 4-methylphenyl substituent at position 7 of the thienopyrimidine ring and a 2,4-dimethoxyphenyl group attached via an acetamide linker at position 2. The 2,4-dimethoxy substitution on the phenyl ring enhances solubility, while the 4-methylphenyl group contributes to hydrophobic interactions in target binding .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-14-4-6-15(7-5-14)17-12-31-22-21(17)24-13-26(23(22)28)11-20(27)25-18-9-8-16(29-2)10-19(18)30-3/h4-10,12-13H,11H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOWMYIVCVIZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thienopyrimidine ring.
Introduction of the Acetamide Group: The acetamide group can be introduced through acylation reactions using reagents such as acetic anhydride or acetyl chloride.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidine-acetamide derivatives are a well-studied class of compounds due to their pharmacological versatility. Below is a systematic comparison of the target compound with structurally related analogs:
Modifications on the Thienopyrimidine Core
*Inferred from ; †Calculated based on similar analogs.
Modifications on the Acetamide Side Chain
Electronic and Steric Effects of Substituents
- Thiophene-Containing Analogs () : Thiophen-2-yl substituents introduce sulfur-mediated interactions, as seen in compounds with anti-breast cancer activity (e.g., compound 8, IC50 = 2.1 µM) .
Key Research Findings
Structural Activity Relationships (SAR) :
- Methoxy groups on the phenyl ring (e.g., 2,4-dimethoxy) correlate with improved solubility without compromising target binding .
- Bulky substituents (e.g., tert-butylisoxazolyl) enhance kinase inhibition by occupying hydrophobic pockets .
- Halogenation (e.g., fluorine, chlorine) improves metabolic stability but may require toxicity profiling .
- Biological Implications: Thienopyrimidine-acetamides with 4-oxo groups show promise as kinase inhibitors (e.g., CK1, InhA) . Substitution at position 7 significantly modulates activity; 4-methylphenyl balances hydrophobicity and steric effects in the target compound .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (CAS Number: 1207049-08-8) is a synthetic compound with a complex structure that suggests potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its biological significance.
Compound Structure and Properties
The molecular formula of this compound is with a molecular weight of 435.5 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O4S |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 1207049-08-8 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. In particular, the compound's structural features may enhance its interaction with key cellular targets involved in tumor growth.
The mechanism of action for this compound likely involves the inhibition of specific kinases or enzymes that regulate cell proliferation and survival. Similar compounds have been shown to affect pathways such as the MAPK/ERK signaling cascade, leading to reduced phosphorylation of downstream targets like p70S6K. This inhibition results in decreased cellular growth and proliferation in cancerous cells.
Case Studies
-
In Vitro Studies
A study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives on human cancer cell lines. The results indicated that at concentrations around 1 µM, compounds similar to this compound significantly inhibited cell viability as measured by MTT assays. -
In Vivo Studies
In xenograft models using mice implanted with human tumor cells, administration of related thieno[3,2-d]pyrimidine derivatives resulted in dose-dependent tumor growth inhibition. Effective doses ranged from 10 mg/kg to 50 mg/kg, indicating potential therapeutic applications in oncology.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds have demonstrated favorable absorption and bioavailability characteristics. Factors such as solubility and metabolic stability are critical for optimizing its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
